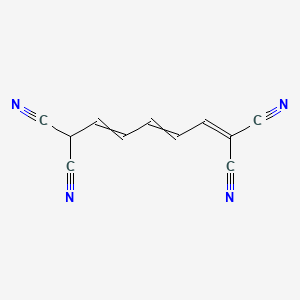
Hepta-1,3,5-triene-1,1,7,7-tetracarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hepta-1,3,5-triene-1,1,7,7-tetracarbonitrile is an organic compound characterized by its unique structure, which includes a hepta-triene backbone with four cyano groups attached at the terminal carbons. This compound is of interest due to its conjugated system, which imparts distinct chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hepta-1,3,5-triene-1,1,7,7-tetracarbonitrile typically involves the reaction of hepta-1,3,5-triene with tetracyanoethylene under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality. The purification process may include additional steps such as recrystallization to achieve high purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
Hepta-1,3,5-triene-1,1,7,7-tetracarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce primary amines.
Wissenschaftliche Forschungsanwendungen
Hepta-1,3,5-triene-1,1,7,7-tetracarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Hepta-1,3,5-triene-1,1,7,7-tetracarbonitrile involves its interaction with various molecular targets. The conjugated system allows it to participate in electron transfer reactions, which can affect biological pathways. The cyano groups can also interact with nucleophiles, leading to the formation of new chemical bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cycloheptatriene: Similar in structure but lacks the cyano groups.
Hepta-1,3,5-triene: The parent compound without the cyano groups.
Azulene: Contains a fused ring system with similar conjugation.
Uniqueness
Hepta-1,3,5-triene-1,1,7,7-tetracarbonitrile is unique due to the presence of four cyano groups, which significantly alter its chemical reactivity and physical properties compared to similar compounds. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
120879-79-0 |
|---|---|
Molekularformel |
C11H6N4 |
Molekulargewicht |
194.19 g/mol |
IUPAC-Name |
hepta-1,3,5-triene-1,1,7,7-tetracarbonitrile |
InChI |
InChI=1S/C11H6N4/c12-6-10(7-13)4-2-1-3-5-11(8-14)9-15/h1-5,10H |
InChI-Schlüssel |
UKFNRPAEPZWYCG-UHFFFAOYSA-N |
Kanonische SMILES |
C(=CC=C(C#N)C#N)C=CC(C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


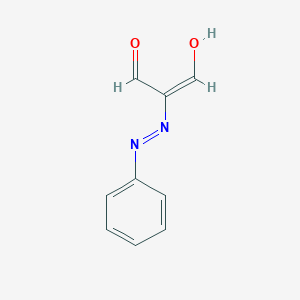
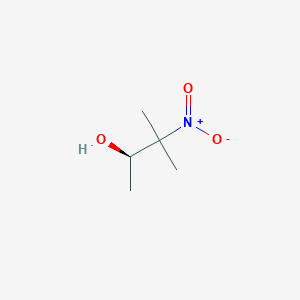
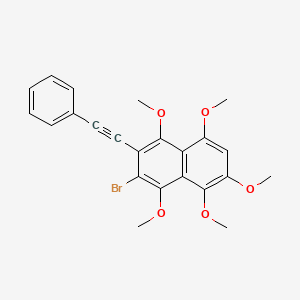
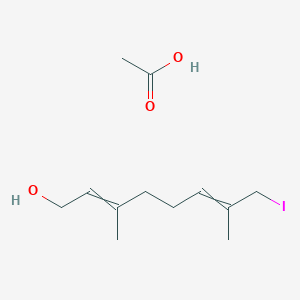
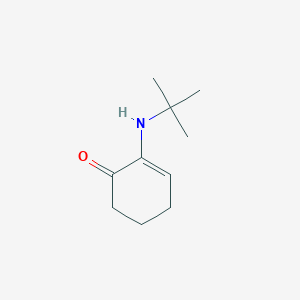
![[6-Chloro-2-(ethoxycarbonyl)-1H-indol-3-yl]acetic acid](/img/structure/B14284044.png)

![1-[4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-2-chloroethan-1-one](/img/structure/B14284050.png)
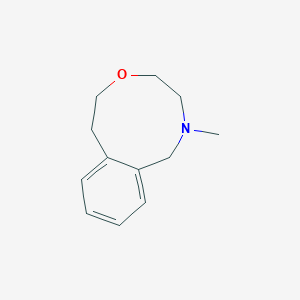

![Acetic acid;[5-(1,3-dioxolan-2-yl)furan-2-yl]methanol](/img/structure/B14284070.png)
![Dimethyl [2-(cyclopent-1-en-1-yl)-2-oxoethyl]phosphonate](/img/structure/B14284077.png)
![[1-Hydroxy-3-[methyl(2-phenoxyethyl)amino]propylidene-1, monohydrate)](/img/structure/B14284080.png)
![4-[4-(4-Aminophenoxy)benzoyl]benzene-1,2-dicarboxylic acid](/img/structure/B14284103.png)
